molecular formula C12H15N3O2S2 B2910337 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1448037-02-2

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2910337
CAS RN: 1448037-02-2
M. Wt: 297.39
InChI Key: FJRAURUSHURRQL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

A novel two-step protocol for the synthesis of benzylic sulfonamides was developed . This process was used to access the compound and its analogues . The synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .


Chemical Reactions Analysis

The synthesized derivatives of the compound exhibited excellent cytotoxic activity compared to that of the standard reference drug . Some of the derivatives also exhibited reasonable activity .

Safety and Hazards

Related compounds have hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The design of related compounds was based on the desire to reduce time-dependent inhibition of CYP3A4 (TDI) by members of this structural class . A novel two-step protocol for the synthesis of benzylic sulfonamides was developed to access these compounds and their analogues .

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-15-11(9-4-5-9)7-10(14-15)8-13-19(16,17)12-3-2-6-18-12/h2-3,6-7,9,13H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRAURUSHURRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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